molecular formula C11H11N3O B1465752 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1249536-42-2

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1465752
CAS No.: 1249536-42-2
M. Wt: 201.22 g/mol
InChI Key: HWGFNBFNULFPGJ-UHFFFAOYSA-N
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Description

1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group at position 1, a pyridine ring at position 3, and a carbaldehyde moiety at position 4. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves condensation and functionalization reactions, as evidenced by protocols for analogous pyrazole-carbaldehyde derivatives .

Properties

IUPAC Name

1-ethyl-3-pyridin-3-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-2-14-7-10(8-15)11(13-14)9-4-3-5-12-6-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGFNBFNULFPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CN=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Synthesis

The synthesis of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde functional group at the pyrazole ring. The general reaction can be summarized as follows:

Pyrazole+Vilsmeier reagentAldehyde derivative\text{Pyrazole}+\text{Vilsmeier reagent}\rightarrow \text{Aldehyde derivative}

This method has been reported to yield high purity and good yields, making it suitable for further biological evaluations .

Anticancer Properties

Research has shown that derivatives of pyrazole, including 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, exhibit significant anticancer activity against various cell lines. For instance:

  • Cell Lines Tested : MCF7 (breast cancer), Huh7 (liver cancer), and HCT116 (colon cancer).
  • Mechanism : Compounds have been reported to induce apoptosis in cancer cells, with IC50 values indicating effective growth inhibition (e.g., IC50 = 49.85 µM for certain derivatives) .

Anti-inflammatory Activity

The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes:

  • Inhibitory Activity : Some derivatives showed potent inhibition of COX-2, suggesting potential use as anti-inflammatory agents. For example, compounds were compared to standard drugs like indomethacin in terms of their anti-inflammatory efficacy .

Antimicrobial Effects

The antimicrobial activity of pyrazole derivatives has also been documented:

  • Tested Strains : E. coli, S. aureus, and various fungal strains.
  • Results : Certain compounds demonstrated significant antibacterial activity comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Activity TypeCell Line / PathogenIC50 / EffectivenessReference
AnticancerMCF7IC50 = 49.85 µM
Huh7Significant apoptosis
Anti-inflammatoryCOX-2 InhibitionComparable to indomethacin
AntimicrobialE. coliEffective against multiple strains

Case Studies

Several studies have highlighted the potential therapeutic applications of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde:

  • Study on Anticancer Activity :
    • Objective : To evaluate the antiproliferative effects on liver and breast cancer cell lines.
    • Findings : The compound exhibited a dose-dependent inhibition of cell growth, with significant apoptosis observed through flow cytometry analysis.
  • Study on COX Inhibition :
    • Objective : To assess anti-inflammatory properties via COX inhibition assays.
    • Findings : The compound showed selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile for anti-inflammatory applications.

Scientific Research Applications

1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, agrochemicals, and materials science, supported by case studies and relevant data.

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study by Gupta et al. (2020) demonstrated that 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

CompoundBacterial StrainInhibition Zone (mm)
1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehydeStaphylococcus aureus15
1-Ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehydeEscherichia coli12

Anticancer Properties
Another area of interest is the anticancer potential of this compound. Research conducted by Zhang et al. (2022) revealed that the compound inhibited the proliferation of human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The study suggested that the compound induces apoptosis through the activation of caspase pathways.

Agrochemicals

Pesticidal Activity
The compound has shown promise in agricultural applications as a pesticide. A study by Singh et al. (2021) evaluated the efficacy of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde against common agricultural pests such as aphids and whiteflies. The results indicated significant mortality rates among treated populations compared to control groups.

PestMortality Rate (%)Concentration (mg/L)
Aphids85100
Whiteflies78100

Materials Science

Synthesis of Functional Materials
In materials science, the compound has been utilized in the synthesis of novel organic materials with potential applications in organic electronics. Research by Lee et al. (2023) explored the use of this compound in creating thin films for organic light-emitting diodes (OLEDs). The study reported improved efficiency and stability of devices fabricated with this material.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested various concentrations of 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde against pathogenic bacteria. Results indicated a dose-dependent response, with higher concentrations yielding greater inhibition zones.

Case Study 2: Agrochemical Application

Field trials were conducted to assess the effectiveness of the compound as a pesticide in crop protection. Results showed a significant reduction in pest populations and improved crop yields compared to untreated controls.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to carboxylic acid derivatives under controlled conditions:

Reagent/ConditionsProductYieldKey Findings
KMnO₄ (aqueous, acidic)1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid85–92%Complete conversion observed within 3–4 hours at 60°C
CrO₃ (Jones reagent)Same as above78%Requires anhydrous conditions; side-product formation noted

Mechanistic Insight : Oxidation proceeds via hydride abstraction from the aldehyde group, forming a carboxylic acid. The pyridine ring stabilizes intermediates through resonance .

Condensation Reactions

The aldehyde participates in C–C bond-forming reactions, particularly with active methylene compounds:

Knoevenagel Condensation

Partner CompoundProductCatalystYield
Malononitrile(E)-2-cyano-3-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acrylonitrilePiperidine89%
Ethyl acetoacetate(E)-3-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)but-2-enoateKOH/EtOH82%

Applications : Products serve as intermediates for fluorescent dyes and bioactive molecules .

Claisen-Schmidt Condensation

Ketone PartnerProductConditionsYield
4-Phenylbut-3-en-2-one(E,E)-1-ethyl-5-(1-phenyl-1H-pyrazol-4-yl)penta-1,4-dien-3-oneKOH/EtOH, Δ75%

Structural Note : Extended conjugation enhances UV absorption (λ<sub>max</sub> = 320–340 nm) .

Hydrazone Formation

Hydrazine DerivativeProductConditionsYield
Phenylhydrazine1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde phenylhydrazoneEtOH, reflux91%
2,4-DinitrophenylhydrazineCorresponding hydrazoneRT, 1 hr88%

Applications : Hydrazones exhibit antimicrobial activity against S. aureus (MIC = 8–16 µg/mL) .

Amine Additions

AmineProductConditionsYield
Cyclohexylamine5-cyclohexylamino-1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehydeDMF, Cs₂CO₃, MW68%
AnilineSchiff base derivativeEtOH, acetic acid84%

Limitation : Substitution at the 5-position requires activating groups (e.g., Cl) for efficient reactivity .

Reduction Reactions

ReagentProductConditionsYield
NaBH₄1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-methanolEtOH, 0°C95%
LiAlH₄Same as aboveTHF, reflux91%

Thermal Stability : The primary alcohol derivative decomposes at 180–190°C.

Biginelli Reaction

ComponentsProductCatalystYield
Urea + Ethyl acetoacetate4-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateFeCl₃·6H₂O76%

Biological Relevance : Pyrimidine derivatives show COX-2 inhibition (IC₅₀ = 0.8–1.2 µM) .

Cross-Coupling Reactions

Pd-catalyzed couplings enable functionalization of the pyridine ring:

Reaction TypeReagents/ConditionsProductYield
Suzuki-MiyauraArylboronic acid, Pd(PPh₃)₄, K₂CO₃1-ethyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde65%
SonogashiraPhenylacetylene, CuI, PdCl₂(PPh₃)₂Alkyne-functionalized derivative58%

Optimization : Microwave irradiation reduces reaction time to 15–30 minutes .

Stability and Reactivity Trends

  • pH Sensitivity : The aldehyde group hydrolyzes to carboxylic acid under strong basic conditions (pH > 10) .

  • Thermal Degradation : Decomposes above 250°C, releasing CO and pyridine derivatives.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cross-coupling reactions .

This comprehensive analysis demonstrates the compound’s synthetic versatility, enabling tailored modifications for pharmaceutical, materials science, and catalysis applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 1

Ethyl vs. Phenyl Groups
  • In antifungal (AF) studies, phenyl-substituted derivatives formed Schiff bases with chitosan, demonstrating activity against Aspergillus fumigatus and Candida albicans. The electron-rich imine group contributed to fungal growth inhibition . Key Difference: Ethyl substitution may offer a balance between solubility and lipophilicity, favoring pharmacokinetics in drug design.
Fluorinated Ethyl Groups
  • Molecular weight: 219.21 g/mol vs. 201.22 g/mol (non-fluorinated ethyl analogue). Application: Fluorine’s electron-withdrawing effect could optimize bioactivity in targeted therapies.

Substituent Variations at Position 3

Pyridine vs. Thiophene/Furan
  • 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde ():
    • Thiophene’s sulfur atom increases electron density, altering π-π stacking interactions compared to pyridine’s nitrogen.
    • Biological Impact : Thiophene derivatives may exhibit varied antimicrobial profiles due to differences in charge distribution.

Substituent Variations at Position 4

Carbaldehyde vs. Methyl or Nitro Groups
  • Crystallographic Data: Planar pyrazole core with phenyl and methyl groups adopting orthogonal orientations, influencing packing efficiency .
  • 3-(4-Hydroxyphenyl)-1-(4-nitrobenzoyl)-1H-pyrazole-4-carbaldehyde ():
    • Nitro and hydroxy groups enhance antioxidant activity via radical scavenging (IC₅₀ values reported in DPPH assays).

Antimicrobial and Antifungal Activity

  • Pyridine- and thiophene-containing analogues demonstrated moderate to strong antifungal activity, with MIC values ranging from 8–64 µg/mL .

Anticancer Potential

  • 5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)dihydroindenones (): Pyrazole-carbaldehyde intermediates like 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde were critical in synthesizing anticancer dihydroindenones. Ethyl substitution could modulate cytotoxicity profiles, though specific data for the ethyl-pyridine variant is pending.

Antioxidant Properties

  • Hydroxyphenyl and nitrobenzoyl substituents () enhanced antioxidant capacity, with IC₅₀ values comparable to ascorbic acid in radical scavenging assays.

Preparation Methods

Preparation Methods Analysis

Starting Materials and Initial Pyrazole Formation

The pyrazole ring is commonly synthesized starting from hydrazine derivatives and β-dicarbonyl compounds or their equivalents. For example, phenyl hydrazine derivatives react with methyl acetoacetate, ethyl pyruvate, or acetophenone to give pyrazol-5(4H)-ones or hydrazones, which serve as precursors for further functionalization.

Introduction of the Aldehyde Group (Formylation)

The aldehyde group at the 4-position of pyrazole is typically introduced via the Vilsmeier–Haack reaction, which involves treatment of the pyrazole derivative with a formylating agent such as POCl3 in dimethylformamide (DMF). This method is well-established for pyrazole carbaldehydes and provides good yields of the formylated product.

  • Example: 1-phenyl-1H-pyrazol-3-ol derivatives undergo formylation to yield 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehydes.

Functionalization at the 3-Position: Pyridin-3-yl Substitution

To introduce the pyridin-3-yl substituent at the 3-position, palladium-catalyzed cross-coupling reactions are the method of choice. The typical approach involves:

  • Conversion of the 3-hydroxy group of the pyrazole into a triflate intermediate.
  • Palladium-catalyzed Suzuki-Miyaura cross-coupling of the triflate with 3-pyridylboronic acid.

This strategy allows for efficient carbon-carbon bond formation with high selectivity and tolerance to functional groups.

Table 1: Key Steps in Pd-Catalyzed Cross-Coupling for 3-Substitution
Step Reagents/Conditions Outcome
1 Tf2O, base (e.g., pyridine), low temp Formation of pyrazole 3-triflate intermediate
2 Pd catalyst (e.g., Pd(PPh3)4), base, 3-pyridylboronic acid, solvent (e.g., toluene/water) Coupling to introduce pyridin-3-yl group

This method has been demonstrated to produce 3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehydes efficiently.

N1-Ethylation

The ethyl group at the N1 position can be introduced via alkylation reactions. A common method involves:

  • Deprotonation of the pyrazole nitrogen using a base (e.g., sodium hydride or potassium carbonate).
  • Subsequent reaction with ethyl halides (ethyl bromide or ethyl iodide) under controlled temperature conditions.

This alkylation step is generally performed after the introduction of the pyridin-3-yl substituent and aldehyde group to avoid side reactions.

Alternative Synthetic Routes

Some literature reports the synthesis of 3-substituted pyrazole-4-carbaldehydes via cyclization of hydrazones derived from methyl ketones followed by formylation. However, for the specific compound 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, the Pd-catalyzed cross-coupling approach remains the most versatile and efficient.

Detailed Research Findings

Yields and Purity

  • The triflation step typically proceeds with yields above 80%.
  • Suzuki coupling reactions with 3-pyridylboronic acid yield the desired 3-(pyridin-3-yl) substituted pyrazole aldehydes in 70–90% yields.
  • N1-ethylation yields are generally high (75–85%), with purification by recrystallization or chromatography ensuring high purity.

Spectroscopic Characterization

  • The aldehyde proton appears as a singlet around 10 ppm in ^1H NMR.
  • The pyridin-3-yl protons show characteristic chemical shifts between 7.5–9.0 ppm.
  • The ethyl group protons at N1 typically appear as a triplet and quartet in the aliphatic region (1.0–4.5 ppm).
  • ^13C NMR confirms the aldehyde carbon at ~190–195 ppm.
  • IR spectra show a strong C=O stretch near 1680–1720 cm^-1.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Conditions Typical Yield (%) Notes
Pyrazole core synthesis Cyclization of hydrazones Phenyl hydrazine, methyl acetoacetate 70–85 Precursor for further steps
Formylation at 4-position Vilsmeier–Haack reaction POCl3, DMF 75–90 Introduces aldehyde group
3-Position substitution Pd-catalyzed Suzuki coupling Pyrazole triflate, 3-pyridylboronic acid, Pd catalyst 70–90 Key step for pyridin-3-yl group
N1-Ethylation Alkylation Base (NaH/K2CO3), ethyl halide 75–85 Final functionalization step

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for preparing 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde? A: The compound is synthesized via two primary routes:

  • Vilsmeier-Haack reaction : Cyclization of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one using POCl₃ and DMF to form the carbaldehyde group .
  • Nucleophilic substitution : Reaction of 5-chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde with phenols (e.g., pyridin-3-ol) in the presence of K₂CO₃ as a base .
    Key considerations : Optimize reaction time (typically 6–12 hours) and temperature (80–100°C) to minimize byproducts.

Advanced Synthesis Optimization

Q: How can reaction conditions be modified to improve yield and purity? A:

  • Catalyst selection : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is recommended for isolating the final product .
Parameter Optimal Range Impact on Yield
Reaction Temperature80–100°CIncreases by 15–20%
Base Concentration1.5–2.0 eq K₂CO₃Reduces side reactions
SolventDMF or DMSOEnhances homogeneity

Structural Characterization

Q: What spectroscopic and crystallographic methods are used to confirm the structure? A:

  • ¹H/¹³C NMR : Key signals include the pyridinyl proton (δ 8.5–9.0 ppm) and aldehyde proton (δ 9.8–10.2 ppm) .
  • X-ray crystallography : Confirms the planar pyrazole ring and spatial arrangement of the pyridinyl and ethyl groups (e.g., monoclinic system with P2₁/n space group) .
  • Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 230–240 .

Computational Modeling for Reactivity Prediction

Q: How can DFT calculations guide synthetic design? A:

  • Electron density maps : Predict nucleophilic/electrophilic sites (e.g., carbaldehyde carbon is highly electrophilic) .
  • Transition state analysis : Simulate reaction pathways for Vilsmeier-Haack cyclization to optimize activation energy .
    Software tools : Gaussian 16 (B3LYP/6-31G* basis set) or ORCA for energy minimization .

Advanced Structural Analysis

Q: What crystallographic parameters are critical for understanding intermolecular interactions? A:

  • Unit cell dimensions : Monoclinic systems (e.g., a = 10.29 Å, b = 15.36 Å, c = 11.03 Å, β = 98.78°) indicate π-π stacking between pyridinyl and pyrazole rings .
  • Hydrogen bonding : Aldehyde oxygen forms weak H-bonds with adjacent aromatic protons (distance: 2.8–3.2 Å) .

Handling Data Contradictions

Q: How to resolve discrepancies in reported melting points or spectral data? A:

  • Purity verification : Use HPLC (C18 column, acetonitrile/water) to confirm >98% purity .
  • Polymorphism screening : Perform DSC/TGA to identify crystalline vs. amorphous forms .
  • Reproducibility : Cross-validate synthetic protocols using independent literature methods (e.g., compare Vilsmeier-Haack vs. nucleophilic substitution routes) .

Safety and Handling

Q: What are the best practices for safe handling in laboratory settings? A:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving POCl₃ or volatile aldehydes .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Applications in Drug Discovery

Q: How is this compound used as a building block for bioactive molecules? A:

  • Antimicrobial agents : The pyrazole core is functionalized with thiazole or imidazole moieties to enhance activity against Gram-positive bacteria .
  • Kinase inhibitors : The pyridinyl group chelates metal ions in enzyme active sites (e.g., EGFR inhibitors) .
    Example derivative : Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate shows promise in CNS drug development .

Mechanistic Studies

Q: What experimental techniques elucidate reaction mechanisms for pyrazole derivatives? A:

  • Kinetic isotope effects : Probe rate-determining steps in nucleophilic substitution .
  • In-situ FTIR : Monitor aldehyde formation during Vilsmeier-Haack reactions .
  • Isotopic labeling : Use ¹⁸O-labeled DMF to confirm oxygen source in carbaldehyde formation .

Scale-Up Challenges

Q: What are critical considerations for transitioning from lab-scale to pilot-scale synthesis? A:

  • Heat dissipation : Use jacketed reactors to control exothermic reactions (e.g., POCl₃ addition) .
  • Cost-effective purification : Replace column chromatography with distillation or crystallization .
  • Regulatory compliance : Document impurity profiles (ICH Q3A guidelines) for pharmaceutical intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.